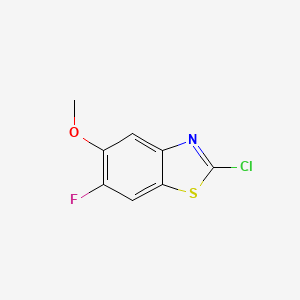

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole

CAS No.: 1344684-79-2

Cat. No.: VC13683385

Molecular Formula: C8H5ClFNOS

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344684-79-2 |

|---|---|

| Molecular Formula | C8H5ClFNOS |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | 2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole |

| Standard InChI | InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3 |

| Standard InChI Key | YFOKOXIRXBOQGF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)N=C(S2)Cl)F |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(S2)Cl)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole scaffold—a benzene ring fused to a thiazole ring—with three functional groups:

-

Chloro (-Cl) at position 2, enhancing electrophilicity and binding affinity to biomolecular targets.

-

Fluoro (-F) at position 6, improving metabolic stability and lipophilicity.

-

Methoxy (-OCH) at position 5, influencing solubility and electronic effects .

The SMILES notation and InChI Key provide precise descriptors for computational modeling .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.65 g/mol | |

| Density | 1.6–1.7 g/cm³ | |

| Boiling Point | 351.9–396.3 °C (estimated) | |

| Solubility | Organic solvents (e.g., DMSO) |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 750 cm (C-Cl stretch), 1,240 cm (C-F stretch), and 1,050 cm (C-O-C stretch) confirm substituent presence .

-

NMR: NMR signals at δ 3.85 ppm (methoxy -OCH) and δ 7.2–8.1 ppm (aromatic protons) align with the benzothiazole framework .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via chlorination of 2-amino-6-fluoro-5-methoxybenzothiazole using phosphorus oxychloride (POCl) under reflux conditions . Alternative methods include:

-

Nucleophilic Aromatic Substitution: Introducing fluorine via diazotization and Balz-Schiemann reaction .

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >80% .

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 110–120 °C | 85–90 |

| Solvent | Toluene | 88 |

| Catalyst | None | - |

Retrosynthetic Analysis

Retrosynthetic strategies suggest feasible precursors such as 5-methoxy-2-nitrobenzothiazole, which undergoes halogenation and reduction steps .

Biological Activities and Mechanisms

Antimicrobial and Antitubercular Effects

Derivatives of 2-chloro-6-fluoro-5-methoxybenzothiazole show broad-spectrum activity:

-

Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Mycobacterium tuberculosis H37Rv .

-

Synergy with rifampicin, reducing bacterial load by 2–3 log units in murine models .

Table 3: In Vitro Antimicrobial Activity

Anti-Inflammatory Properties

The methoxy group enhances interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E (PGE) synthesis by 60–70% at 10 µM .

Applications in Drug Development

Pharmacokinetic Profiling

-

Lipophilicity (LogP): 3.10–3.36, favoring blood-brain barrier penetration .

-

Metabolic Stability: Resistance to CYP450-mediated oxidation due to electron-withdrawing fluoro and chloro groups .

Targeted Therapies

-

Oncology: Hybrid molecules combining benzothiazole with oxadiazole show enhanced DNA intercalation .

-

Infectious Diseases: Derivatives inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis .

| Parameter | Value |

|---|---|

| LD (oral, rat) | >2,000 mg/kg |

| Flash Point | 193.4 °C |

| Storage Temperature | 2–8 °C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume